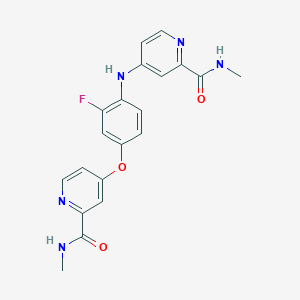

![molecular formula C9H16N2O2 B1403260 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1391707-12-2](/img/structure/B1403260.png)

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

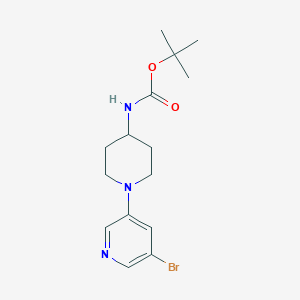

The molecular structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be represented by the InChI code:1S/C9H16N2O2.ClH/c1-11-7-9 (13-6-8 (11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This indicates that the compound contains a spiro ring system with an oxygen atom and two nitrogen atoms incorporated into the ring structure .

Aplicaciones Científicas De Investigación

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one: A Comprehensive Analysis of Scientific Research Applications

METTL3 Inhibition: This compound has been identified as a potent and selective inhibitor of METTL3, a methyltransferase enzyme. METTL3 inhibitors are being explored for their potential in treating various diseases, including cancer and viral infections. The inhibition of METTL3 can affect mRNA and non-coding RNA expression, which is crucial for the regulation of gene expression .

Antiviral Drug Development: The compound’s role as a METTL3 inhibitor also extends to antiviral drug development. By affecting the methylation of RNA, it can potentially interfere with the life cycle of viruses, offering a new approach to antiviral therapy .

Prostate Cancer Research: METTL3 plays a significant role in prostate cancer, and inhibitors like 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one are being studied for their therapeutic potential. Understanding the biological function and role of METTL3 can lead to new research directions and clinical applications in prostate cancer treatment .

Pain Management: Derivatives of this compound have been synthesized as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), which are targets in pain management. These derivatives show promise in providing multimodal activity against pain .

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is METTL3 , a key player in the m6A regulation machinery . METTL3 is part of the METTL3/METTL14 protein complex, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with its target, METTL3, and inhibits its function

Biochemical Pathways

The inhibition of METTL3 affects the m6A regulation machinery . m6A is the most frequent of the 160 RNA modifications reported so far . It is involved in gene expression regulation, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-4-oxa-1,9-diazaspiro[5It is mentioned that the compound has favorable adme properties .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Propiedades

IUPAC Name |

1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIQAVDDJFHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COCC12CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

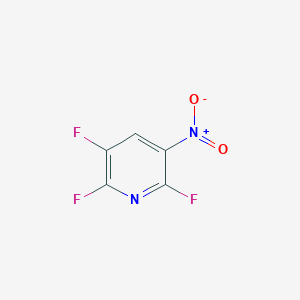

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)

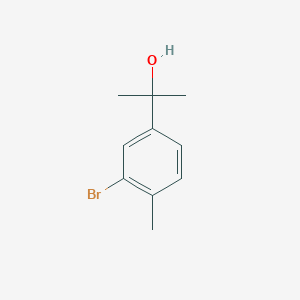

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

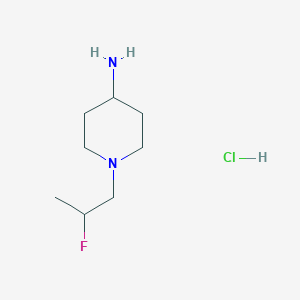

![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)

![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)